Cas no 946322-60-7 (N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide)

N-(6-メチル-1,3-ベンゾチアゾール-2-イル)-4-[3-(4-メチルフェニル)-6-オキソ-1,6-ジヒドロピリダジン-1-イル]ブタンアミドは、複雑なヘテロ環構造を有する有機化合物です。この化合物は、ベンゾチアゾール基とピリダジン骨格を組み合わせた特徴的な分子設計を持ち、高い生体適合性と安定性を示します。特に、薬理学的な活性部位として注目される構造要素を備えており、創薬研究におけるリード化合物としての潜在性が期待されます。分子内の極性基と疎水性部位のバランスが良く、生体膜透過性に優れる点が特長です。また、結晶性が良好なため、精製や特性評価が容易に行える利点があります。

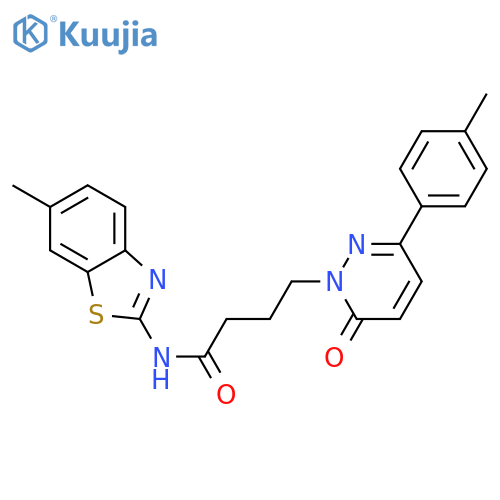

946322-60-7 structure

商品名:N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide

CAS番号:946322-60-7

MF:C23H22N4O2S

メガワット:418.511383533478

CID:6368340

N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide 化学的及び物理的性質

名前と識別子

-

- N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide

- N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide

-

- インチ: 1S/C23H22N4O2S/c1-15-5-8-17(9-6-15)18-11-12-22(29)27(26-18)13-3-4-21(28)25-23-24-19-10-7-16(2)14-20(19)30-23/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,28)

- InChIKey: YHGNTJIJNRORNH-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC2=CC=C(C)C=C2S1)(=O)CCCN1N=C(C2=CC=C(C)C=C2)C=CC1=O

N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5013-1377-2μmol |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946322-60-7 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5013-1377-1mg |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946322-60-7 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5013-1377-100mg |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946322-60-7 | 100mg |

$248.0 | 2023-09-10 | ||

| Life Chemicals | F5013-1377-2mg |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946322-60-7 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5013-1377-4mg |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946322-60-7 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5013-1377-5mg |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946322-60-7 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5013-1377-75mg |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946322-60-7 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F5013-1377-15mg |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946322-60-7 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5013-1377-40mg |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946322-60-7 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5013-1377-20μmol |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946322-60-7 | 20μmol |

$79.0 | 2023-09-10 |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

946322-60-7 (N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide) 関連製品

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1189426-16-1(Sulfadiazine-13C6)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量